3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Overview
Description
The compound “3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid” has a CAS Number of 923216-53-9 . It has a molecular weight of 222.2 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O3/c1-12-8-6(4-11-12)9(16)13(5-10-8)3-2-7(14)15/h4-5H,2-3H2,1H3,(H,14,15) . This code provides a textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature are not specified .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazolo[3,4-d]pyrimidine analogues, including the compound , have been synthesized as part of studies exploring their potential as antitumor agents. For instance, E. Taylor and H. Patel (1992) describe a method involving palladium-catalyzed C-C coupling for creating such analogues, highlighting their relevance in cancer research (Taylor & Patel, 1992).
- Research by A. Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, further adding to the chemical versatility of these compounds (Rahmouni et al., 2014).
Anticancer and Radioprotective Activities
- M. Ghorab et al. (2009) synthesized various isomeric structural purine analogues with the pyrazolo[3,4-d]pyrimidine nucleus bearing amino acid moieties. Their study found that certain compounds, including variants of the compound of interest, showed significant in vitro anticancer and in vivo radioprotective activities (Ghorab et al., 2009).
Applications in Nucleoside Synthesis
- The synthesis of certain pyrazolo[3,4-d]pyrimidin-3-one nucleosides has been explored by Jack D. Anderson et al. (1990). These nucleosides are analogues of guanosine, adenosine, and inosine, indicating potential applications in genetic and molecular biology research (Anderson et al., 1990).
Development of Pharmacological Tools
- P. Verhoest et al. (2012) describe the design and discovery of a PDE9A inhibitor using a pyrazolo[3,4-d]pyrimidin-4-one framework, illustrating the utility of these compounds in the development of new pharmacological tools for treating cognitive disorders (Verhoest et al., 2012).
Antimicrobial Activities
- A study by C. N. Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Khobragade et al., 2010).
Properties
IUPAC Name |
3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUVNVDANIZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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